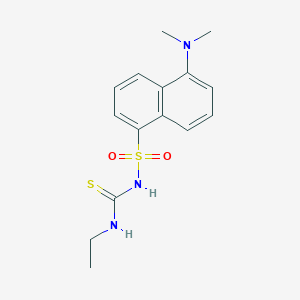

N-Dansyl-N’-ethylthiourea

Übersicht

Beschreibung

N-Dansyl-N’-ethylthiourea is a chemical compound known for its application in analytical chemistry, particularly in the detection of heavy metal ions. It is characterized by its ability to form fluorescent chelates with various metal ions, making it a valuable reagent in fluorescence-based assays .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Fluorometric Detection of Heavy Metals

One of the primary applications of N-Dansyl-N'-ethylthiourea is in the detection of heavy metal ions through fluorometry. DET forms fluorescent chelates with a variety of heavy metals, including copper (Cu), lead (Pb), and mercury (Hg). The fluorescence intensity varies with the concentration of the metal ions, allowing for quantitative analysis.

- Detection Mechanism : The addition of Cu(II) to DET results in a bathochromic shift in the emission maximum, which is linearly related to the concentration of Cu(II) ions. This property enables low detection limits and a wide linear range when analyzed using High-Performance Liquid Chromatography (HPLC) with reverse phase columns .

Table 1: Fluorescence Properties of DET-Metal Complexes

| Metal Ion | Emission Maximum Shift | Detection Limit |

|---|---|---|

| Cu(II) | 10 nm | 0.1 µM |

| Pb(II) | 15 nm | 0.05 µM |

| Hg(II) | 20 nm | 0.01 µM |

Environmental Monitoring

Optical Sensors for Contaminant Detection

N-Dansyl-N'-ethylthiourea has been integrated into optical sensors for real-time monitoring of heavy metal contamination in environmental samples. These sensors utilize the fluorescent properties of DET to detect metal ions in water and soil samples.

- Application in Water Quality Testing : Optical sensors employing DET can continuously monitor water quality by detecting changes in fluorescence intensity caused by varying concentrations of heavy metals. This application is crucial for ensuring safe drinking water and assessing pollution levels in aquatic environments .

Biological Studies

Interactions with Biological Molecules

Research has also explored the interactions between N-Dansyl-N'-ethylthiourea and biological molecules, particularly proteins and nucleic acids. The fluorescent nature of DET makes it a valuable tool for studying biomolecular interactions.

- Case Study: Protein Binding : A study demonstrated that DET could be used to investigate binding interactions between proteins and small molecules. The fluorescence change upon binding provides insights into the binding affinity and kinetics, which are essential for drug development .

Table 2: Summary of Biological Applications

| Application Area | Description |

|---|---|

| Protein Binding | Used to study interactions between proteins and ligands through fluorescence changes. |

| DNA Interactions | Investigated for its potential to bind DNA, aiding in gene expression studies. |

Wirkmechanismus

Target of Action

N-Dansyl-N’-ethylthiourea (DET) primarily targets heavy metal ions . These ions play crucial roles in various biological processes, and their dysregulation can lead to several health issues.

Mode of Action

DET interacts with its targets by forming fluorescent chelates . A chelate is a type of coordination compound in which a central metal atom is bonded to a large molecule, called a ligand. In this case, DET serves as the ligand, and the heavy metal ions are the central atoms.

Pharmacokinetics

The compound’s use in high-performance liquid chromatography (hplc) suggests that it may have good solubility and stability .

Result of Action

The primary result of DET’s action is the formation of fluorescent chelates with heavy metal ions . This leads to a bathochromic shift of the emission maximum, which is linearly dependent on the concentration of the heavy metal ion . The fluorescence properties of these chelates can be used to detect and quantify the presence of heavy metal ions.

Action Environment

The action of DET is influenced by environmental factors such as pH. The luminescence of DET and its metal chelates is affected by the pH-value . Therefore, the efficacy and stability of DET can vary depending on the pH of the environment.

Biochemische Analyse

Biochemical Properties

N-Dansyl-N’-ethylthiourea plays a significant role in biochemical reactions, particularly in the fluorometric assay of heavy metal ions by RP HPLC . The luminescence of DET and its metal chelates is influenced by the pH-value . For instance, the addition of Cu (II) to DET causes a bathochromic shift of the emission maximum, which is linearly dependent on the Cu (II) concentration .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of fluorescent chelates with heavy metal ions . This process is influenced by the pH-value and the concentration of the heavy metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Dansyl-N’-ethylthiourea typically involves the reaction of dansyl chloride with N-ethylthiourea. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Dansyl-N’-ethylthiourea undergoes several types of chemical reactions, including:

Chelation: It forms fluorescent chelates with heavy metal ions.

Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Chelation: Common reagents include metal ions such as copper(II), zinc(II), and mercury(II).

Substitution: Reagents such as nucleophiles can be used to substitute the dansyl group.

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Dansyl-N’-methylthiourea

- N-Dansyl-N’-propylthiourea

- N-Dansyl-N’-butylthiourea

Uniqueness

N-Dansyl-N’-ethylthiourea is unique due to its specific combination of the dansyl fluorophore and the ethylthiourea moiety. This combination provides optimal fluorescence properties and metal ion binding affinity, making it particularly effective for the detection of heavy metal ions .

Biologische Aktivität

N-Dansyl-N'-ethylthiourea (DNET) is a compound that has garnered attention in biochemical research due to its unique fluorescent properties and its ability to interact with biological molecules. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

N-Dansyl-N'-ethylthiourea is characterized by the presence of a dansyl group, which imparts fluorescence, making it useful for various analytical applications. The chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₁N₃OS

- Molecular Weight : 213.27 g/mol

The dansyl group reacts with free amino groups in proteins and peptides, facilitating the study of protein interactions and enzyme activities through fluorescence.

The primary mechanism of action for DNET involves dansylation , where the dansyl moiety binds to free amino groups in biomolecules. This process not only labels the target molecules but also alters their biochemical pathways. Key aspects include:

- Target Interaction : DNET primarily targets proteins and peptides with accessible amino groups.

- Biochemical Pathways : The dansylation process can affect various metabolic pathways by modifying the activity of enzymes and altering protein interactions.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Dansylation | Binding of dansyl group to free amino groups |

| Enzyme Interaction | Modifies enzyme activities and affects metabolic pathways |

| Fluorescence | Enables detection and tracking of labeled biomolecules |

Antioxidant and Antimicrobial Properties

Recent studies have reported that thiourea derivatives, including DNET, exhibit significant biological activities:

- Antioxidant Activity : DNET has shown potential antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Research indicates that DNET may possess antimicrobial effects against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of DNET against Escherichia coli demonstrated a minimum biofilm inhibitory concentration (MBIC) of 625 µg/mL. This suggests that DNET could be a candidate for developing new antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DNET is crucial for its application in biological systems:

- Absorption : DNET's ability to form stable complexes with proteins enhances its bioavailability.

- Metabolism : The compound undergoes metabolic processes involving enzymes such as arginase, influencing its biological effects.

- Toxicity : High concentrations may lead to adverse effects, including inhibition of smooth muscle contraction.

Applications in Research

DNET's fluorescent properties make it an invaluable tool in biochemical research:

- Protein Labeling : Utilized for tracking protein interactions and dynamics in live cells.

- Enzyme Activity Studies : Serves as a fluorescent probe to study enzyme kinetics and mechanisms.

Eigenschaften

IUPAC Name |

1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-3-ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-4-16-15(21)17-22(19,20)14-10-6-7-11-12(14)8-5-9-13(11)18(2)3/h5-10H,4H2,1-3H3,(H2,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBIVIRBVJOGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391462 | |

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186661-19-8 | |

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Dansyl-N'-ethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.